molecular formula C10H10N2O3 B1387585 Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 871819-42-0

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Cat. No. B1387585
M. Wt: 206.2 g/mol
InChI Key: AMWQGICAGHBWBB-UHFFFAOYSA-N
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Description

“Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 871819-42-0 and a molecular weight of 206.2 . It is also known by its IUPAC name, methyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13) . This indicates the presence of a pyrrolopyridine core in the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 206.2 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Application 9: Antioxidant Activity

  • Results : Some derivatives have shown promising results as potential antioxidants in preliminary studies .

Application 10: Combinatorial Chemistry

  • Results : The technique has contributed to the discovery of new drugs with a high degree of structural diversity .

Application 11: Biological Activity Enhancement

  • Results : Compounds derived from this strategy have shown antitumor, antimycobacterial, antimicrobial, and antiproliferative activities .

Application 12: Green Chemistry

  • Results : These methods have yielded high-purity products with good yields and have the advantage of using water as the reaction medium .

Safety And Hazards

The compound has been assigned the hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQGICAGHBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CNC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-{2-amino-1-[(methyloxy)carbonyl]ethenyl}-1-methyl-1H-pyrrole-3-carboxylate (2 g) and sodium t-butoxide (160 mg) in dimethylformamide (18 ml) was irradiated within a microwave reactor at 160° C. for 20 minutes. The reaction was repeated 28 times. The reaction mixtures were combined (56.4 g) and after cooling a precipitate formed which was filtered, washed with water and dried in vacuo to yield the title compound (17.1 g).
Name
methyl 2-{2-amino-1-[(methyloxy)carbonyl]ethenyl}-1-methyl-1H-pyrrole-3-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester (3.3 g), sodium tert-butoxide (0.267 g) and dimethylformamide (22 ml) was split equally between 2×20 ml sealed vessels and irradiated with microwaves at 160° C. for 5 minutes. The cooled solutions were combined and added slowly to ice water and stirred for 10 minutes. A precipitate formed which was filtered off and dried to yield the title compound as a white solid (1.12 g). The aqueous filtrate was extracted three times with ethyl acetate and the combined organics were washed with saturated brine solution. The dried (Na2SO4) organic layer was evaporated to yield a yellow oil which was triturated with warm isopropyl alcohol to yield the title compound as a white solid (0.66 g). Total product weight (1.78 g).
Name
2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

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